Népétoïdine B

Vue d'ensemble

Description

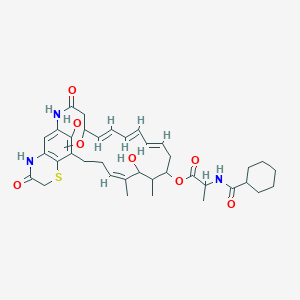

Nepetoidin B is a phenolic compound that has been isolated from various plants, including Salvia plebeia, Perilla frutescens, and Plectranthus forsteri . It is known for its significant biological activities, such as anti-inflammatory, antioxidant, and antifungal properties . The compound exists in two isomeric forms: (Z,E)-nepetoidin B and (E,E)-nepetoidin B .

Applications De Recherche Scientifique

Nepetoidin B has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Nepetoidin B (NeB) primarily targets the NF-κB and Nrf2/HO-1 signaling pathways . These pathways play a crucial role in inflammation and oxidative stress, respectively . NeB also interacts with the MKP5 protein, which is involved in the regulation of the JNK/P38 pathway .

Mode of Action

NeB exerts its effects by modulating its primary targets. It inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory mediators such as nitric oxide and prostaglandin E2, as well as cytokines like tumor necrosis factor-α, interleukin (IL)-6, and IL-1β . Furthermore, NeB activates the Nrf2 signaling pathway, enhancing the expression of HO-1 . This modulation of the NF-κB and Nrf2/HO-1 pathways is key to NeB’s anti-inflammatory and antioxidant effects .

Biochemical Pathways

NeB affects several biochemical pathways. By inhibiting the NF-κB pathway, it reduces inflammation . It also activates the Nrf2/HO-1 pathway, providing protection against ROS-induced cell damage . Additionally, NeB regulates the MKP5-mediated P38/JNK signaling pathway, which plays a role in cellular responses to stress .

Pharmacokinetics

Its effects on liver ischemia/reperfusion (i/r) injury and hypoxia reoxygenation (h/r) injury in cells suggest that it can be effectively absorbed and distributed in the body

Result of Action

NeB’s modulation of its target pathways results in significant molecular and cellular effects. It reduces serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, liver necrosis, oxidative stress, reactive oxygen species (ROS) content, inflammatory cytokine content and expression, inflammatory cell infiltration, and apoptosis after liver I/R and AML12 cells H/R injury . These results demonstrate that NeB can reduce liver injury and inhibit oxidative stress, hepatocyte apoptosis, and inflammation following liver I/R and H/R injury .

Action Environment

The action of NeB can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can stimulate the production of pro-inflammatory mediators and cytokines, which NeB can inhibit . Additionally, conditions of ischemia/reperfusion (I/R) or hypoxia reoxygenation (H/R) can induce liver injury and oxidative stress, against which NeB has shown protective effects

Analyse Biochimique

Biochemical Properties

Nepetoidin B plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Nepetoidin B has been shown to regulate the nuclear factor-kappa B and Nrf2/HO-1 signaling pathways, which are crucial for its anti-inflammatory and antioxidant effects . Additionally, it interacts with mitogen-activated protein kinase phosphatase 5 (MKP5), inhibiting the JUN protein amino-terminal kinase (JNK)/P38 pathway . These interactions highlight the compound’s potential in modulating biochemical reactions and pathways.

Cellular Effects

Nepetoidin B influences various cellular processes and functions. It has been observed to reduce oxidative stress, reactive oxygen species content, inflammatory cytokine content and expression, inflammatory cell infiltration, and apoptosis in liver ischemia/reperfusion injury models . Moreover, Nepetoidin B affects cell signaling pathways, such as the JNK/P38 pathway, and plays a role in regulating gene expression and cellular metabolism . These effects demonstrate the compound’s potential in modulating cellular functions and responses.

Molecular Mechanism

The molecular mechanism of Nepetoidin B involves several key interactions and processes. Nepetoidin B exerts its effects by binding to MKP5, which in turn inhibits the JNK/P38 signaling pathway . This inhibition leads to reduced oxidative stress, inflammation, and apoptosis in cells. Additionally, Nepetoidin B regulates the nuclear factor-kappa B and Nrf2/HO-1 signaling pathways, further contributing to its anti-inflammatory and antioxidant effects . These molecular interactions and mechanisms highlight the compound’s potential in modulating cellular responses and functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nepetoidin B have been observed to change over time. Studies have shown that Nepetoidin B remains stable and effective in reducing oxidative stress, inflammation, and apoptosis in liver ischemia/reperfusion injury models . Long-term effects and stability of Nepetoidin B in other cellular models and conditions require further investigation. Understanding these temporal effects is crucial for determining the compound’s potential in various applications.

Dosage Effects in Animal Models

The effects of Nepetoidin B vary with different dosages in animal models. Studies have demonstrated that Nepetoidin B exhibits protective effects against liver injury at specific dosages High doses of Nepetoidin B may lead to toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

Nepetoidin B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to regulate the nuclear factor-kappa B and Nrf2/HO-1 signaling pathways, which play a role in its anti-inflammatory and antioxidant effects . Additionally, Nepetoidin B may influence metabolic flux and metabolite levels, although further research is needed to elucidate these effects fully. Understanding the metabolic pathways of Nepetoidin B is essential for determining its potential in various applications.

Transport and Distribution

Nepetoidin B is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments These interactions are crucial for determining the compound’s bioavailability and efficacy in different tissues and organs

Subcellular Localization

The subcellular localization of Nepetoidin B plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications These localization mechanisms are crucial for determining the compound’s efficacy in modulating cellular functions and responses

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of nepetoidin B can be achieved through several methods. One efficient synthetic route involves the use of 3,4-dimethoxybenzaldehyde as a starting material . The process includes the Ramirez–Corey–Fuchs reaction, ruthenium-catalyzed anti-Markovnikov addition of a carboxylic acid to a terminal alkyne, and demethylation using iodotrimethylsilane and quinoline . Another method involves Baeyer–Villiger oxidation of 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one with oxone, followed by demethylation using boron tribromide .

Industrial Production Methods: Due to the low natural abundance of nepetoidin B in plants, industrial production relies on synthetic methods. The commercial synthesis of nepetoidin B is essential for its use in research and potential therapeutic applications .

Analyse Des Réactions Chimiques

Types of Reactions: Nepetoidin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Baeyer–Villiger oxidation, which converts ketones to esters and lactones .

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products: The major products formed from these reactions include various esters, lactones, and substituted phenolic compounds .

Comparaison Avec Des Composés Similaires

Nepetoidin B is unique due to its dual isomeric forms and significant biological activities. Similar compounds include:

Nepetoidin A: Another phenolic compound with similar antioxidant properties.

Rosmarinic Acid: A prevalent polyphenol in the Lamiaceae family with strong antioxidant and anti-inflammatory effects.

Protoanemonin: A compound synthesized through Baeyer–Villiger oxidation with notable biological activities.

Nepetoidin B stands out due to its specific molecular targets and pathways, making it a valuable compound for various scientific research applications.

Propriétés

IUPAC Name |

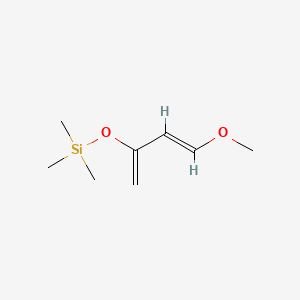

[(Z)-2-(3,4-dihydroxyphenyl)ethenyl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c18-13-4-1-11(9-15(13)20)3-6-17(22)23-8-7-12-2-5-14(19)16(21)10-12/h1-10,18-21H/b6-3+,8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZFUVWXGQWUGX-DGEKEWMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)OC=CC2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O/C=C\C2=CC(=C(C=C2)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities reported for Nepetoidin B?

A1: Nepetoidin B exhibits several notable biological activities, including anti-inflammatory [, ], antioxidant [], antileishmanial [], and potential antithrombotic effects []. It achieves these effects through various mechanisms, including modulation of the NF-κB and Nrf2/HO-1 signaling pathways [, ].

Q2: How does Nepetoidin B exert its anti-inflammatory effects?

A2: Studies using LPS-activated RAW 264.7 macrophage cells showed that Nepetoidin B reduces the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2, and cytokines like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and IL-1β []. This effect is achieved through the inhibition of the NF-κB signaling pathway and the activation of the Nrf2/heme oxygenase-1 (HO-1) pathway [, ].

Q3: What is the role of the Nrf2/HO-1 pathway in Nepetoidin B's activity?

A3: The Nrf2/HO-1 pathway plays a crucial role in cellular defense against oxidative stress. Nepetoidin B activates the Nrf2 signaling pathway, leading to increased HO-1 expression []. This increased HO-1 expression contributes to the anti-inflammatory effects of Nepetoidin B by reducing reactive oxygen species (ROS) levels and protecting cells from ROS-induced damage [].

Q4: What is the chemical structure of Nepetoidin B?

A4: Nepetoidin B is a phenylpropanoid dimer with the molecular formula C20H22O6 and a molecular weight of 358.39 g/mol [, , ]. Its structure is characterized by two caffeic acid units linked by a C-C bond.

Q5: What are the common sources of Nepetoidin B?

A5: Nepetoidin B has been isolated from various plant species, including Salvia plebeia [], Hyptis suaveolens [], Elsholtzia bodinieri [], Hyptis pectinata [], Canna indica [], Plectranthus barbatus [], and Salvia grandifolia [].

Q6: Are there any synthetic routes available for Nepetoidin B?

A6: Yes, researchers have developed a two-step synthesis of Nepetoidin B starting from commercially available 1,5-bis(3,4-dimethoxyphenyl)-1,4-pentadien-3-one []. The synthesis involves a Baeyer-Villiger oxidation followed by demethylation using boron tribromide [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-HYDROXY-6-[(MORPHOLIN-4-YL)METHYL]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE](/img/structure/B1232918.png)

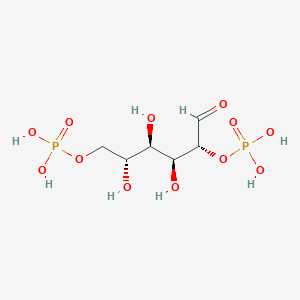

![[6-[[(1S,3R,4R)-3-ethyl-3,7,10,12-tetrahydroxy-4-methoxycarbonyl-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2-methyloxan-4-yl]-dimethylazanium;chloride](/img/structure/B1232919.png)

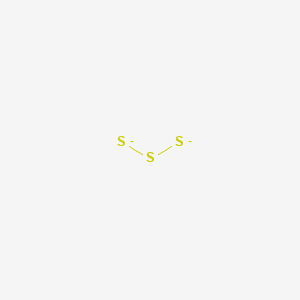

![(1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione](/img/structure/B1232926.png)